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Compound of Interest

Compound Name:
6-Amino-2-bromo-3-fluoro-benzoic

acid

Cat. No.: B1529166 Get Quote

6-Amino-2-bromo-3-fluoro-benzoic acid, a substituted anthranilic acid derivative, represents

a class of molecules with significant potential in the field of drug discovery and development.

The unique arrangement of amino, bromo, and fluoro functional groups on the benzoic acid

scaffold imparts distinct physicochemical properties that are of great interest to medicinal

chemists. Halogen atoms, such as bromine and fluorine, are known to modulate a molecule's

lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its

pharmacological profile[1]. Derivatives of benzoic acid have shown a wide range of biological

activities, including antimicrobial and anti-inflammatory properties[1]. This guide provides a

comprehensive overview of the theoretical and computational approaches that can be

employed to elucidate the structural, electronic, and biological properties of 6-Amino-2-bromo-
3-fluoro-benzoic acid, offering insights for its potential application in drug design.

Molecular Structure and Physicochemical
Properties
The foundational step in the computational analysis of any molecule is a thorough

understanding of its structure and basic properties.
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Property Value Source

IUPAC Name
6-amino-2-bromo-3-

fluorobenzoic acid
--INVALID-LINK--

Molecular Formula C₇H₅BrFNO₂ [2]

Molecular Weight 234.02 g/mol [2]

CAS Number 1623461-06-2 --INVALID-LINK--

The presence of an amino group, a carboxylic acid, a bromine atom, and a fluorine atom on the

benzene ring creates a unique electronic environment that governs the molecule's reactivity

and intermolecular interactions.

Caption: 2D representation of 6-Amino-2-bromo-3-fluoro-benzoic acid.

Computational Methodologies: A Theoretical Lens
into Molecular Behavior
Computational chemistry provides powerful tools to predict and understand the behavior of

molecules at an atomic level. For a molecule like 6-Amino-2-bromo-3-fluoro-benzoic acid,

Density Functional Theory (DFT) is a particularly suitable method for investigating its structural

and electronic properties.

Density Functional Theory (DFT) for Geometric
Optimization and Vibrational Analysis
DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-

311++G(d,p), are widely employed for the geometry optimization and vibrational frequency

calculations of benzoic acid derivatives[3][4].

Expertise & Experience: The choice of the B3LYP functional is a balance between

computational cost and accuracy for many organic molecules. The 6-311++G(d,p) basis set is

robust, including diffuse functions (++) to accurately describe anions and lone pairs, and

polarization functions (d,p) to handle the anisotropic electron distribution in a molecule with

multiple heteroatoms.
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Experimental Protocol: DFT Calculation Workflow

Structure Input: The initial 3D structure of 6-Amino-2-bromo-3-fluoro-benzoic acid is

drawn using molecular modeling software like GaussView.

Geometry Optimization: A geometry optimization calculation is performed using a

computational chemistry package like Gaussian. The keywords would specify the DFT

method (B3LYP) and basis set (6-311++G(d,p)).

Frequency Calculation: Following optimization, a frequency calculation is performed at the

same level of theory to confirm that the optimized structure corresponds to a local minimum

on the potential energy surface (no imaginary frequencies) and to predict the vibrational

spectra (IR and Raman).

Analysis of Results: The output provides optimized geometric parameters (bond lengths and

angles), vibrational frequencies, and thermodynamic properties.

Initial Molecular Structure DFT Geometry Optimization
(e.g., B3LYP/6-311++G(d,p)) Optimized Geometry

Frequency Calculation

HOMO-LUMO Analysis

Vibrational Frequencies (IR/Raman)

Thermodynamic Properties
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Caption: A typical workflow for DFT calculations on a small molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The

energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an

indicator of the molecule's chemical stability and reactivity[5][6]. A smaller gap suggests that

the molecule is more reactive.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1529166?utm_src=pdf-body
https://www.benchchem.com/product/b1529166?utm_src=pdf-body-img
https://www.youtube.com/watch?v=Jb5erzMMzVs
https://www.youtube.com/watch?v=cEOgSn5pvhw
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trustworthiness: The HOMO-LUMO gap can be correlated with the molecule's electronic

absorption properties and can be used to predict its behavior in chemical reactions. For

instance, the HOMO is associated with the ability to donate an electron, while the LUMO is

associated with the ability to accept an electron.

Parameter Significance

HOMO Energy
Correlates with the ionization potential; indicates

electron-donating ability.

LUMO Energy
Correlates with the electron affinity; indicates

electron-accepting ability.

HOMO-LUMO Gap
Relates to chemical reactivity and stability; a

larger gap implies higher stability.

These parameters are readily obtained from the output of a DFT calculation.

Molecular Orbitals

Reactivity

LUMO (Lowest Unoccupied Molecular Orbital)

HOMO (Highest Occupied Molecular Orbital)

Energy Gap (ΔE)

Chemical Reactivity

Electron Acceptor

Electron Donor

Click to download full resolution via product page

Caption: The relationship between HOMO, LUMO, and chemical reactivity.
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Spectroscopic Characterization: Bridging Theory
and Experiment
Theoretical calculations of vibrational and NMR spectra can be invaluable in interpreting

experimental data.

FT-IR and Raman Spectroscopy
The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and

Raman spectra to confirm the molecular structure and assign vibrational modes[1][3][4].

Expected Characteristic Vibrational Frequencies:

N-H stretching (Amino group): Typically observed in the 3200-3500 cm⁻¹ region[1].

O-H stretching (Carboxylic acid): A broad band is expected around 2500-3300 cm⁻¹[1].

C=O stretching (Carboxylic acid): A strong absorption band in the range of 1650-1750

cm⁻¹[1].

Aromatic C-H stretching: Usually appears above 3000 cm⁻¹.

C-F, C-Br, and C-N stretching: These will have characteristic frequencies in the fingerprint

region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR chemical shifts can aid in the assignment of peaks in

experimental ¹H and ¹³C NMR spectra[7]. While experimental spectra for the exact isomer 6-
Amino-2-bromo-3-fluoro-benzoic acid are not readily available in public databases,

predictions can be made based on the electronic environment of each nucleus. A ¹H NMR

spectrum is available for 6-Amino-2-bromo-3-fluoro-benzoic acid, which can be used for

comparison with theoretical predictions[8].

Molecular Docking: Predicting Biological
Interactions
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Molecular docking is a computational technique used to predict the preferred orientation of one

molecule to a second when bound to each other to form a stable complex. This is particularly

useful in drug discovery for predicting the binding affinity and mode of action of a small

molecule with a protein target.

Authoritative Grounding & Comprehensive References: Studies on similar halogenated benzoic

acid derivatives have shown their potential as inhibitors of enzymes like protein tyrosine

kinases[4].

Experimental Protocol: Molecular Docking Workflow

Ligand Preparation: The 3D structure of 6-Amino-2-bromo-3-fluoro-benzoic acid is

prepared by geometry optimization using DFT or other methods.

Target Selection and Preparation: A relevant protein target is selected from the Protein Data

Bank (PDB). The protein structure is prepared by removing water molecules, adding

hydrogen atoms, and defining the binding site.

Docking Simulation: A docking program (e.g., AutoDock) is used to predict the binding poses

of the ligand within the protein's active site.

Analysis of Results: The docking results are analyzed to identify the most stable binding

pose, the binding energy, and the key intermolecular interactions (e.g., hydrogen bonds,

hydrophobic interactions).

Optimized Ligand Structure
(6-Amino-2-bromo-3-fluoro-benzoic acid)

Molecular Docking Simulation
(e.g., AutoDock)

Protein Target Structure
(from PDB)

Binding Pose and Energy Analysis of Interactions
(Hydrogen bonds, etc.)

Click to download full resolution via product page

Caption: A simplified workflow for molecular docking studies.

Potential Applications in Drug Development
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The insights gained from these theoretical and computational studies can guide the rational

design of novel drug candidates.

Prodrug Design: The amino acid moiety of 6-Amino-2-bromo-3-fluoro-benzoic acid makes

it a candidate for prodrug strategies to improve pharmacokinetic properties such as

bioavailability and metabolic stability[9][10].

Structure-Activity Relationship (SAR) Studies: Computational data on electronic properties

and binding modes can be used to build SAR models, which can inform the synthesis of

more potent and selective analogs.

Antimicrobial and Anticancer Agents: Given the known activities of related compounds, 6-
Amino-2-bromo-3-fluoro-benzoic acid and its derivatives could be explored as potential

antimicrobial or anticancer agents[1][11].

Conclusion
The theoretical and computational study of 6-Amino-2-bromo-3-fluoro-benzoic acid provides

a powerful framework for understanding its chemical and biological properties. DFT

calculations can elucidate its geometry and electronic structure, while spectroscopic predictions

can aid in its experimental characterization. Molecular docking studies can offer valuable

insights into its potential as a therapeutic agent. By integrating these computational

approaches, researchers can accelerate the discovery and development of new drugs based

on this promising molecular scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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